![molecular formula C12H11F4NO2 B7681776 (2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone, also known as HEC-88, is a synthetic compound that belongs to the class of pyrrolidinones. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. For example, in cancer cells, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta protein by binding to its hydrophobic regions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the disease being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta protein, which reduces the formation of amyloid plaques in the brain. In Parkinson's disease, this compound has been shown to inhibit the aggregation of alpha-synuclein protein, which reduces the formation of Lewy bodies in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using (2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on (2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, future research could focus on developing derivatives of this compound with improved solubility and bioavailability for in vivo studies.
Synthesis Methods
The synthesis of (2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone involves the reaction of 2-fluorobenzoyl chloride with (R)-3-hydroxy-3-(trifluoromethyl)pyrrolidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high purity.
Scientific Research Applications
(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone has been studied for its potential use in the treatment of various diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
properties
IUPAC Name |
(2-fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO2/c13-9-4-2-1-3-8(9)10(18)17-6-5-11(19,7-17)12(14,15)16/h1-4,19H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJYBHRADWOFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-oxopiperazin-1-yl)propanamide](/img/structure/B7681704.png)
![Methyl 4-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzoate](/img/structure/B7681711.png)
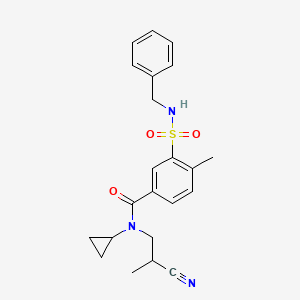
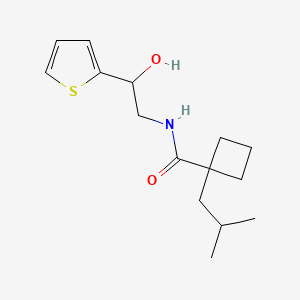
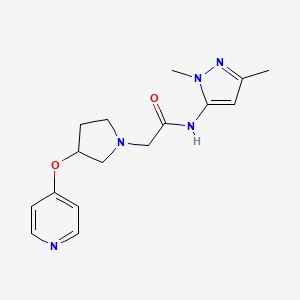

![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)
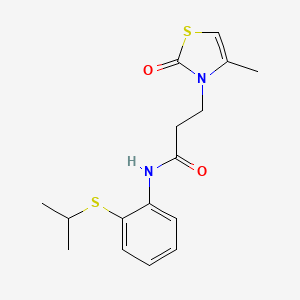
![3-(3-Cyano-4-fluorophenyl)-1-(2-methoxyethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B7681752.png)
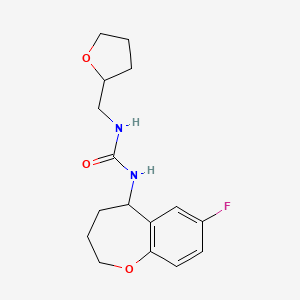
![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)